3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile
Overview
Description
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a chemical compound with the molecular formula C6H11ClN2O3S and a molecular weight of 226.68 g/mol . It is also known by its IUPAC name, 2-cyanoethyl (2-methoxyethyl)sulfamoyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile involves the reaction of 2-methoxyethylamine with chlorosulfonyl isocyanate, followed by the addition of acrylonitrile . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of corresponding sulfonic acids and amines.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as acids and bases for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield various derivatives, while hydrolysis results in sulfonic acids and amines.
Mechanism of Action
The mechanism of action of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile involves its reactivity with nucleophiles and other reactive species The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
Comparison with Similar Compounds
Similar Compounds
2-cyanoethyl (2-methoxyethyl)sulfamoyl chloride: Similar in structure and reactivity.
Chlorosulfonyl isocyanate: Shares the chlorosulfonyl functional group.
Acrylonitrile: Involved in the synthesis of the compound.
Uniqueness
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and hydrolysis reactions makes it valuable in research and industrial applications.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELKQYFRJBIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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